molecular formula C10H8FNS2 B12844081 2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole

2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole

Katalognummer: B12844081
Molekulargewicht: 225.3 g/mol
InChI-Schlüssel: RCJUEJAFNQIEHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an allylsulfanyl group and a fluorine atom attached to the benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The fluorine atom is introduced through a subsequent fluorination step using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, it prevents the proper functioning of the DNA replication machinery, leading to cell death. This mechanism is particularly relevant in its potential anticancer applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Mercaptobenzothiazole: Lacks the allylsulfanyl and fluorine groups.

    5-Fluoro-1,3-benzothiazole: Lacks the allylsulfanyl group.

    2-(Allylsulfanyl)-1,3-benzothiazole: Lacks the fluorine atom.

Uniqueness

2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole is unique due to the presence of both the allylsulfanyl and fluorine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H8FNS2

Molekulargewicht

225.3 g/mol

IUPAC-Name

5-fluoro-2-prop-2-enylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H8FNS2/c1-2-5-13-10-12-8-6-7(11)3-4-9(8)14-10/h2-4,6H,1,5H2

InChI-Schlüssel

RCJUEJAFNQIEHP-UHFFFAOYSA-N

Kanonische SMILES

C=CCSC1=NC2=C(S1)C=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.